N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Description
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide (molecular formula: C₁₉H₁₈N₄O₅S; molecular weight: 414.44 g/mol) is a sulfonamide-bridged benzamide derivative featuring a 2,6-dimethoxy-substituted pyrimidine ring. This compound’s core structure comprises a benzamide group linked via a sulfamoyl moiety to a para-substituted phenyl ring, which is further connected to a 2,6-dimethoxypyrimidin-4-yl group.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-17-12-16(21-19(22-17)28-2)23-29(25,26)15-10-8-14(9-11-15)20-18(24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFUOGBDVZSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2,6-dimethoxypyrimidine-4-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. Purification methods such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features, physicochemical properties, and biological activities of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide and analogous compounds:
Key Findings from Comparative Studies
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro substituent in N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide () introduces strong electron-withdrawing effects, likely reducing solubility compared to the target compound’s unsubstituted benzamide . Chloro (5i) and fluoro (5f) substituents () increase molecular polarity, as reflected in their higher melting points (256–258°C and 236–237°C, respectively) compared to non-halogenated analogs .
- Heterocyclic Modifications: Replacement of the dimethoxypyrimidine in the target compound with a tetrahydrofuran sulfamoyl group (5f, 5i) reduces aromaticity but introduces a chiral center, evidenced by optical rotations ([α]D = +9.3° to +11.7°) .
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, also known by its CAS number 555-25-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C14H16N4O5S
- Molecular Weight : 352.3656 g/mol
- InChI : InChI=1/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) .
Antibacterial Activity
Research indicates that compounds containing the sulfamoyl moiety exhibit notable antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily linked to the inhibition of bacterial folate synthesis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Results indicate that it exhibits strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms . The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer’s.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized compounds similar to this compound revealed that certain derivatives displayed significant antibacterial activity against multiple strains. Compounds were tested using standard disc diffusion methods, with results indicating zones of inhibition that suggest effective antibacterial properties .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound significantly inhibited urease activity at low micromolar concentrations. This is particularly important in the context of treating infections caused by Helicobacter pylori, where urease plays a critical role in pathogenesis .
- Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. These studies suggest that specific interactions with active site residues enhance the inhibitory effects observed experimentally .
Summary Table of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong inhibition |
| Antibacterial | Bacillus subtilis | Moderate to strong inhibition |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition |
| Enzyme Inhibition | Urease | Significant inhibition at micromolar levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
